4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride
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Overview
Description
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is a chemical compound belonging to the family of benzoic acid derivatives It is characterized by the presence of an aminopropoxy group and a chlorine atom attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Formation of the Aminopropoxy Group: The 2-chlorobenzoic acid is reacted with 2-amino-1-propanol under appropriate conditions to introduce the aminopropoxy group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminopropoxy)-2-chlorobenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aminopropoxy group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester linkage in the aminopropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acid derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the aminopropoxy group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminopropoxy)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chlorobenzoic acid: Lacks the aminopropoxy group, resulting in different chemical and biological properties.
4-(2-Aminopropoxy)-benzoic acid hydrochloride: Similar structure but without the chlorine atom, leading to differences in reactivity and applications.
Uniqueness
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is unique due to the presence of both the aminopropoxy group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
2913243-89-5 |
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Molecular Formula |
C10H13Cl2NO3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4-(2-aminopropoxy)-2-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-7-2-3-8(10(13)14)9(11)4-7;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |
InChI Key |
FUKVSFUDXSEQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)C(=O)O)Cl)N.Cl |
Origin of Product |
United States |
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